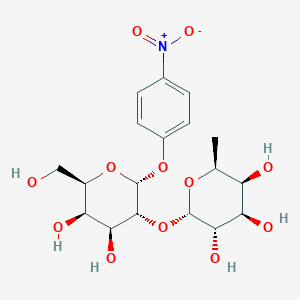

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

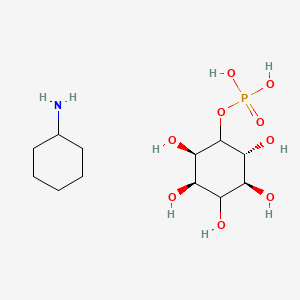

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is a crucial biomedical entity employed in the comprehensive analysis of glycosidases and sugar metabolism . It exhibits remarkable significance due to its multifaceted utility as an enzyme assay substrate . This enables meticulous investigation into the functionality of fucosidases and galactosidases . Through an in-depth comprehension of the enzymatic degradation of intricate carbohydrates, elucidating its correlation with debilitating conditions like lysosomal storage disorders becomes feasible .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside is C18H25NO12 . Its molecular weight is 447.39 . The IUPAC name is (2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis

The InChI Key of the compound is FMNXEBSKDAQHBI-YUXDDOTLSA-N . The Canonical SMILES is CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)N+[O-])CO)O)O)O)O .Aplicaciones Científicas De Investigación

Application in Biochemistry: Study of Microbial Fucosidases

Summary of the Application

Microbial α-l-fucosidases, which catalyze the hydrolysis of terminal α-l-fucosidic linkages, have diverse substrate/linkage specificities and can be used in transglycosylation reactions to synthesize oligosaccharides . The compound “4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside” is used as a substrate in the study of these enzymes .

Methods of Application or Experimental Procedures

The study involved the selection of 16 GH29 α-l-fucosidases for functional characterization based on sequence similarity network (SSN) analyses . Activity assays combined with HPAEC-PAD and LC-FD-MS/MS analyses were used to determine the substrate and linkage specificities of these enzymes against a range of defined oligosaccharides and glycoconjugates .

Results or Outcomes

The study revealed a range of specificities for α1,2, α1,3, α1,4 and α1,6 linked fucosylated ligands . The structural basis for the substrate specificity of GH29 fucosidase from Bifidobacterium asteroides towards α1-6 linkages and FA2G2 N -glycan was further determined by X-ray crystallography and saturation transfer difference NMR . The capacity of this enzyme to carry out transfucosylation reactions with GlcNAc and Fuc1,3GlcNAc as acceptors was confirmed by TLC combined with electrospray ionization – MS and NMR .

Propiedades

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-FNTPIXKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)